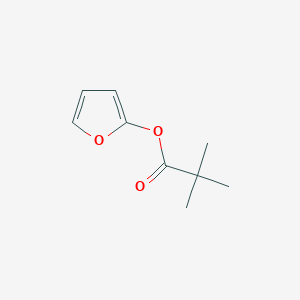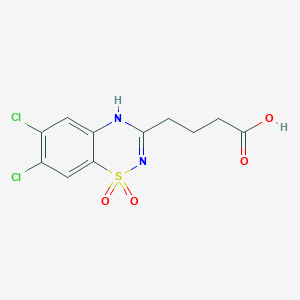
6,7-Dichloro-2H-1,2,4-benzothiadiazine-3-butanoic acid 1,1-dioxide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6,7-Dichloro-2H-1,2,4-benzothiadiazine-3-butanoic acid 1,1-dioxide, commonly known as Diclofenac, is a non-steroidal anti-inflammatory drug (NSAID) that is widely used for its analgesic and anti-inflammatory properties. It is a potent inhibitor of cyclooxygenase (COX) enzymes, which are responsible for the production of prostaglandins that cause inflammation, pain, and fever.
Mechanism Of Action
Diclofenac exerts its pharmacological effects by inhibiting the activity of COX enzymes, which are responsible for the production of prostaglandins. Prostaglandins are signaling molecules that mediate inflammation, pain, and fever. By inhibiting COX enzymes, Diclofenac reduces the production of prostaglandins, thereby reducing inflammation, pain, and fever.
Biochemical And Physiological Effects
Diclofenac has been found to have several biochemical and physiological effects. It has been shown to inhibit the production of reactive oxygen species (ROS), which are involved in the pathogenesis of many diseases. Diclofenac also inhibits the expression of matrix metalloproteinases (MMPs), which are involved in tissue remodeling and repair. In addition, Diclofenac has been found to inhibit the proliferation of cancer cells and induce apoptosis.
Advantages And Limitations For Lab Experiments
Diclofenac has several advantages for lab experiments. It is readily available and inexpensive, making it an attractive option for researchers. In addition, Diclofenac has been extensively studied, and its pharmacological effects are well-known. However, Diclofenac has several limitations for lab experiments. It has a short half-life and is rapidly metabolized, which can make it difficult to maintain a consistent level of drug exposure. In addition, Diclofenac has been found to have potential toxic effects on the liver and kidneys, which can limit its use in certain experiments.
Future Directions
There are several future directions for research on Diclofenac. One area of research is the development of novel formulations of Diclofenac that can improve its pharmacokinetic properties and reduce its potential toxic effects. Another area of research is the investigation of the potential therapeutic effects of Diclofenac in the treatment of cancer, Alzheimer's disease, and cardiovascular diseases. Finally, research is needed to better understand the mechanisms underlying the pharmacological effects of Diclofenac, which can help to identify new targets for drug development.
Conclusion
In conclusion, Diclofenac is a potent 6,7-Dichloro-2H-1,2,4-benzothiadiazine-3-butanoic acid 1,1-dioxide that has been extensively studied for its anti-inflammatory, analgesic, and antipyretic properties. It exerts its pharmacological effects by inhibiting the activity of COX enzymes, which are responsible for the production of prostaglandins. Diclofenac has several advantages for lab experiments, but also has limitations due to its short half-life and potential toxic effects. There are several future directions for research on Diclofenac, including the development of novel formulations, investigation of its potential therapeutic effects in various diseases, and better understanding of its mechanisms of action.
Synthesis Methods
Diclofenac can be synthesized by the reaction of 2-amino-5-chlorobenzophenone with thionyl chloride to form 2-chloro-5-chlorobenzophenone. The latter is then reacted with 2-aminothiophenol to form 6,7-dichloro-2H-1,2,4-benzothiadiazine-3-butanoic acid 1,1-dioxide.
Scientific Research Applications
Diclofenac has been extensively studied for its anti-inflammatory, analgesic, and antipyretic properties. It is commonly used to treat conditions such as rheumatoid arthritis, osteoarthritis, ankylosing spondylitis, menstrual cramps, and postoperative pain. In addition, Diclofenac has been found to have potential therapeutic effects in the treatment of cancer, Alzheimer's disease, and cardiovascular diseases.
properties
CAS RN |
101064-02-2 |
|---|---|
Product Name |
6,7-Dichloro-2H-1,2,4-benzothiadiazine-3-butanoic acid 1,1-dioxide |
Molecular Formula |
C11H10Cl2N2O4S |
Molecular Weight |
337.2 g/mol |
IUPAC Name |
4-(6,7-dichloro-1,1-dioxo-4H-1λ6,2,4-benzothiadiazin-3-yl)butanoic acid |
InChI |
InChI=1S/C11H10Cl2N2O4S/c12-6-4-8-9(5-7(6)13)20(18,19)15-10(14-8)2-1-3-11(16)17/h4-5H,1-3H2,(H,14,15)(H,16,17) |
InChI Key |
LTMRSBUUCDWOFF-UHFFFAOYSA-N |
SMILES |
C1=C2C(=CC(=C1Cl)Cl)S(=O)(=O)N=C(N2)CCCC(=O)O |
Canonical SMILES |
C1=C2C(=CC(=C1Cl)Cl)S(=O)(=O)N=C(N2)CCCC(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



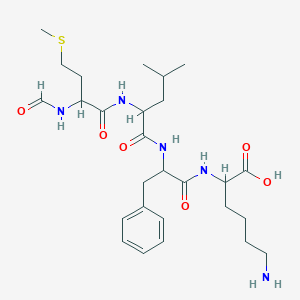
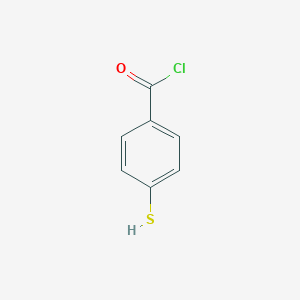
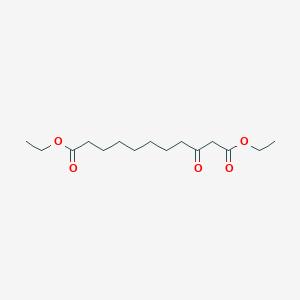
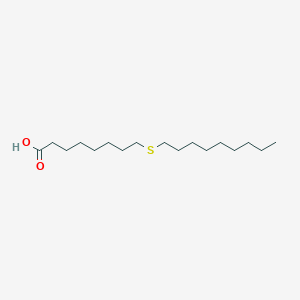
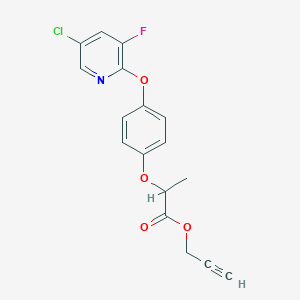
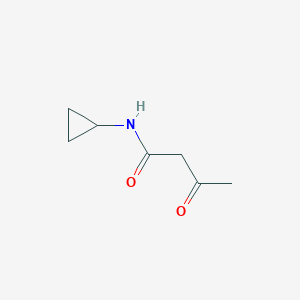
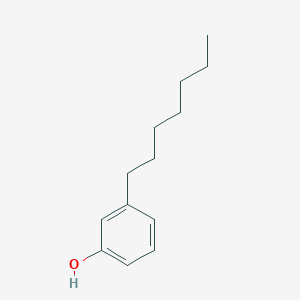
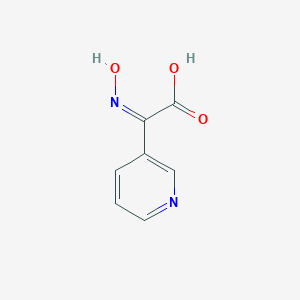
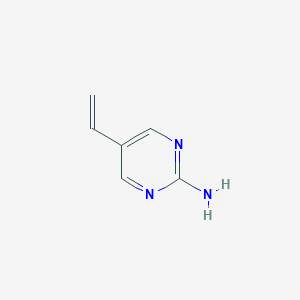
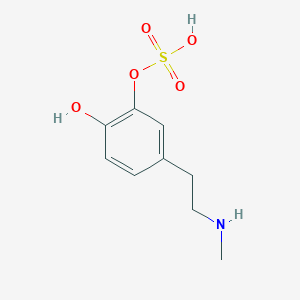
![4-[(4-Hydroxy-9,10-dioxo-9,10-dihydroanthracen-1-yl)amino]benzamide](/img/structure/B9866.png)

![Pentasodium;7-[[1-[4-[[4-chloro-6-[3-(2-sulfonatooxyethylsulfonyl)anilino]-1,3,5-triazin-2-yl]amino]-2-methoxy-5-sulfonatoanilino]-1,3-dioxobutan-2-yl]diazenyl]naphthalene-1,3,6-trisulfonate](/img/structure/B9869.png)
